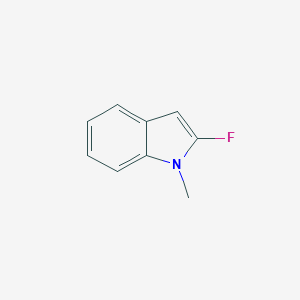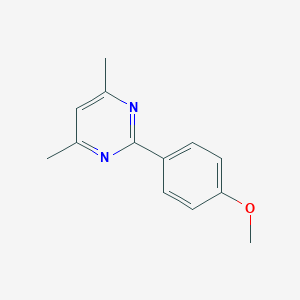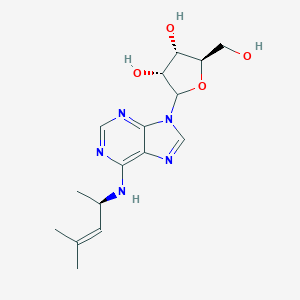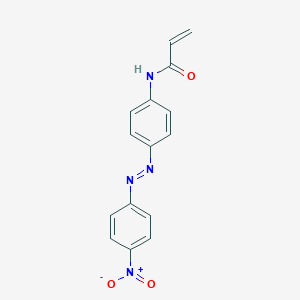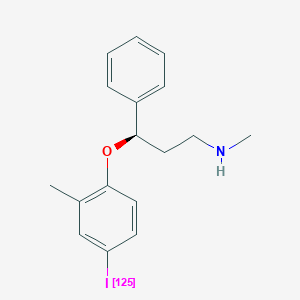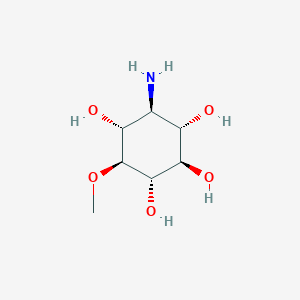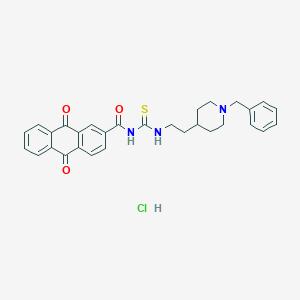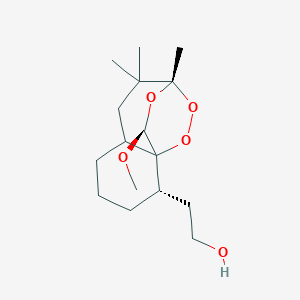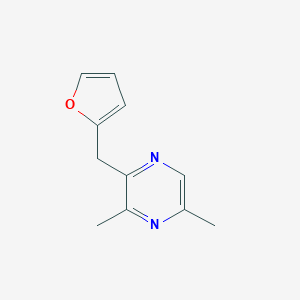![molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1](/img/structure/B115679.png)
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[trans-2-fluorocyclopropyl]carbamate” is a chemical compound with the CAS Number: 146726-40-1. Its molecular weight is 175.2 and its IUPAC name is tert-butyl (1R,2R)-2-fluorocyclopropylcarbamate . It is a carbamate derivative .
Chemical Reactions Analysis
Carbamates, including “tert-butyl N-[trans-2-fluorocyclopropyl]carbamate”, are known to participate in various chemical reactions . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Applications De Recherche Scientifique
Synthesis and Structural Insights
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a compound involved in various synthesis processes and structural studies. Haufe et al. (2002) discussed its structural features, particularly highlighting the synthesis of monofluorinated cyclopropanecarboxylates. This process involves transition metal-catalyzed reactions, enabling the creation of compounds like tert-butyl trans- and cis-2-fluoro-2-phenylcyclopropanecarboxylates with high enantiomeric excess. The solid-state structures of such compounds, especially the cis-configurated fluorinated phenylcyclopropane derivatives, are noted for their close intermolecular contacts, offering insights into their molecular interactions (Haufe et al., 2002).
Insecticide Synthesis
In the realm of agricultural chemistry, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate serves as a precursor in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. Brackmann et al. (2005) outlined the synthesis process of these analogues, which involves a cocyclization step of an appropriately protected (1-aminocyclopropyl)methyl derivative with specific reactants. This synthesis process not only highlights the compound's relevance in creating effective insecticides but also showcases its versatility in organic synthesis (Brackmann et al., 2005).
Organic Synthesis Applications
The compound's utility extends to various domains of organic synthesis. Crockett and Koch (2003) discussed its role in photochemical ring contraction processes, leading to the creation of cyclopropanone derivatives (Crockett & Koch, 2003). Additionally, Lebel and Leogane (2005) explored its use in a one-pot Curtius rearrangement process, a method that leads to the formation of tert-butyl carbamate in high yields under mild conditions, demonstrating its value in streamlined synthetic procedures (Lebel & Leogane, 2005).
Molecular Structure Studies
Studies on the molecular structure and vibrational spectra of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate derivatives have provided valuable insights into their conformation and stability. Arslan and Demircan (2007) utilized Hartree-Fock and density functional theory calculations to investigate the bond lengths, angles, and vibrational frequencies, contributing to a deeper understanding of the compound's molecular properties (Arslan & Demircan, 2007).
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
